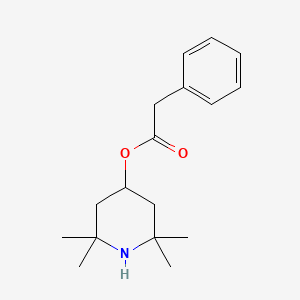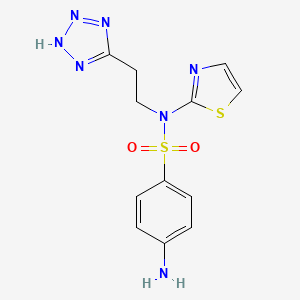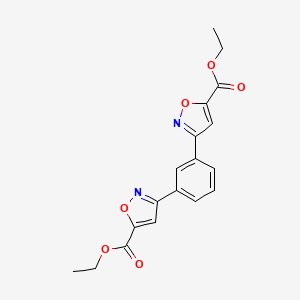
2,2,6,6-Tetramethylpiperidin-4-yl phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,6,6-Tetramethylpiperidin-4-yl phenylacetate is an organic compound that belongs to the class of piperidines. This compound is characterized by the presence of a piperidine ring substituted with four methyl groups and a phenylacetate moiety. It is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethylpiperidin-4-yl phenylacetate typically involves the esterification of 2,2,6,6-Tetramethylpiperidin-4-ol with phenylacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-Tetramethylpiperidin-4-yl phenylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,6,6-Tetramethylpiperidin-4-yl phenylacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2,6,6-Tetramethylpiperidin-4-yl phenylacetate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved may include enzyme inhibition, receptor binding, and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound with similar structural features but without the phenylacetate moiety.
2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO): A stable free radical used in oxidation reactions.
4-Hydroxy-2,2,6,6-tetramethylpiperidine: A precursor in the synthesis of 2,2,6,6-Tetramethylpiperidin-4-yl phenylacetate.
Uniqueness
This compound is unique due to its combination of a sterically hindered piperidine ring and a phenylacetate group. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
69825-09-8 |
|---|---|
Molecular Formula |
C17H25NO2 |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
(2,2,6,6-tetramethylpiperidin-4-yl) 2-phenylacetate |
InChI |
InChI=1S/C17H25NO2/c1-16(2)11-14(12-17(3,4)18-16)20-15(19)10-13-8-6-5-7-9-13/h5-9,14,18H,10-12H2,1-4H3 |
InChI Key |
GGISPEWAEPDJDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)OC(=O)CC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Dichloro-1-(6-methyl-1-oxa-4-azaspiro[4.5]decan-4-yl)ethan-1-one](/img/structure/B14467608.png)
![3-[(Propan-2-yl)sulfanyl]hepta-1,5-diene](/img/structure/B14467614.png)
![1-({[(2,6-Dichlorophenyl)methoxy]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14467621.png)
![1-(7-Oxa-3-thia-15-azadispiro[5.1.5~8~.2~6~]pentadecan-15-yl)ethan-1-one](/img/structure/B14467627.png)

![Silane, trimethyl[(1Z)-1-octenyloxy]-](/img/structure/B14467632.png)

![1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-one](/img/structure/B14467644.png)
![(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl carbamimidothioate;hydrochloride](/img/structure/B14467650.png)

![Diethyl {2-[(chlorocarbonyl)oxy]ethyl}phosphonate](/img/structure/B14467669.png)
![Spiro[5.5]undeca-7,10-diene-2,9-dione, 1,5,5-trimethyl-](/img/structure/B14467677.png)
![sodium;chromium(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate](/img/structure/B14467682.png)

